

History and discovery of tellurate compounds.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Tellurate

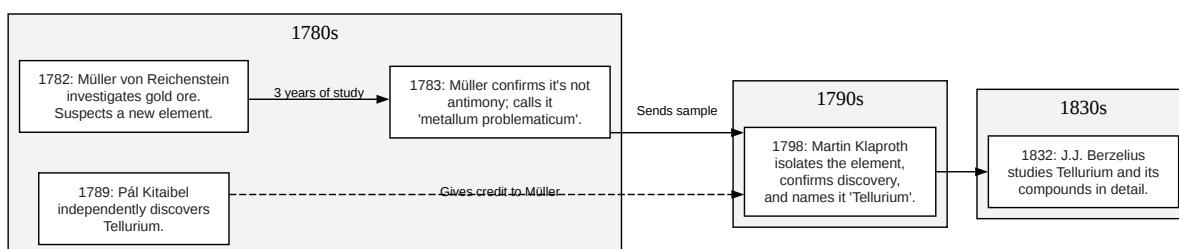
Cat. No.: B1236183

[Get Quote](#)

An In-depth Technical Guide to the History and Discovery of **Tellurate** Compounds

Introduction

Tellurium, a rare metalloid of the chalcogen group, has a rich history intertwined with the early days of modern chemistry. Its compounds, particularly the oxygen-bearing **tellurates**, have unique chemical properties and biological activities that continue to be of interest to researchers in materials science, chemistry, and drug development. This guide provides a comprehensive overview of the discovery of tellurium and the subsequent history of its oxyanions, with a focus on **tellurates**. It includes detailed experimental protocols from foundational studies, quantitative data, and visualizations of key historical and biochemical pathways.


The Discovery of Elemental Tellurium: A Historical Timeline

The story of **tellurates** begins with the discovery of the element itself. Initially mistaken for other elements like antimony or bismuth, its unique nature was uncovered through the persistent work of several 18th-century scientists.

The discovery was a gradual process, starting with unusual gold ores from Transylvania.^[1] In 1782, Austrian mineralogist Franz-Joseph Müller von Reichenstein was tasked with inspecting mines and began investigating a gold ore with a metallic sheen, known as "white leafy gold ore".^{[2][3]} He initially suspected it contained antimony or bismuth but, after three years of meticulous investigation, concluded that it held a previously unknown metal.^{[1][3][4]} He termed

his discovery "metallum problematicum" or "problem metal".^[1] Müller's findings, however, were published in an obscure journal and received little attention.^{[1][4]}

Independently, in 1789, Hungarian scientist Pál Kitaibel also discovered the element but later gave credit to Müller.^{[2][3][5]} The discovery was finally brought out of obscurity when Müller sent a sample to the renowned German chemist Martin Heinrich Klaproth.^[4] In 1798, Klaproth isolated the new element, confirmed Müller's findings, and named it tellurium, after the Latin word tellus, meaning "Earth".^{[2][6][7]} Klaproth fully credited Müller for the original discovery.^[1] The understanding of tellurium's chemical nature was further solidified in 1832 when Jöns Jacob Berzelius conducted a detailed study of the element and its compounds, classifying it as a metalloid belonging to the same group as sulfur and selenium.^[8]

[Click to download full resolution via product page](#)

Caption: Timeline of the discovery of the element Tellurium.

Key Event	Year	Key Scientist(s)	Contribution	Citations
Initial investigation of Transylvanian gold ore	1782	Franz-Joseph Müller von Reichenstein	Began study of an ore, suspecting it contained a new element.	[2][3]
Conclusion of a new element's existence	1783	Franz-Joseph Müller von Reichenstein	Concluded the ore contained a new metal, which he called "metallum problematicum".	[1][4]
Independent discovery	1789	Pál Kitaibel	Independently discovered tellurium, but later credited Müller.	[2][3][5]
Isolation, naming, and confirmation	1798	Martin Heinrich Klaproth	Isolated the element, named it Tellurium from the Latin tellus (Earth), and confirmed Müller's discovery.	[2][6][7]
Detailed chemical study	1832	Jöns Jacob Berzelius	Systematically studied tellurium and its compounds, classifying it with sulfur and selenium.	[8]

First organic tellurium compound synthesized	1840	Friedrich Wöhler	Reported the synthesis of diethyl telluride. [1]
First preparation of Telluric Acid	1904	A. Gubtier	Synthesized telluric acid via oxidation of tellurium compounds. [2] [9]

Tellurate Compounds: Discovery and Synthesis

Following the characterization of elemental tellurium, chemists began to explore its compounds. **Tellurates**, the oxyanions of tellurium in its +6 oxidation state, are derived from telluric acid.

Historically, the term "**tellurate**" applied exclusively to oxyanions with tellurium in the +6 oxidation state (**tellurate(VI)**), while "tellurite" referred to the +4 state (**tellurate(IV)**).[\[1\]](#) The parent compound for **tellurates** is orthotelluric acid, $\text{Te}(\text{OH})_6$, a white crystalline solid.[\[7\]](#) Unlike its lighter congeners, sulfuric acid (H_2SO_4) and selenic acid (H_2SeO_4), orthotelluric acid adopts an octahedral geometry.

The first successful preparation of telluric acid was reported by A. Gubtier in 1904.[\[2\]](#)[\[9\]](#) Early methods involved the use of strong oxidizing agents to convert elemental tellurium or tellurium dioxide (TeO_2) into the +6 oxidation state.

Key Properties of Tellurates and Precursors

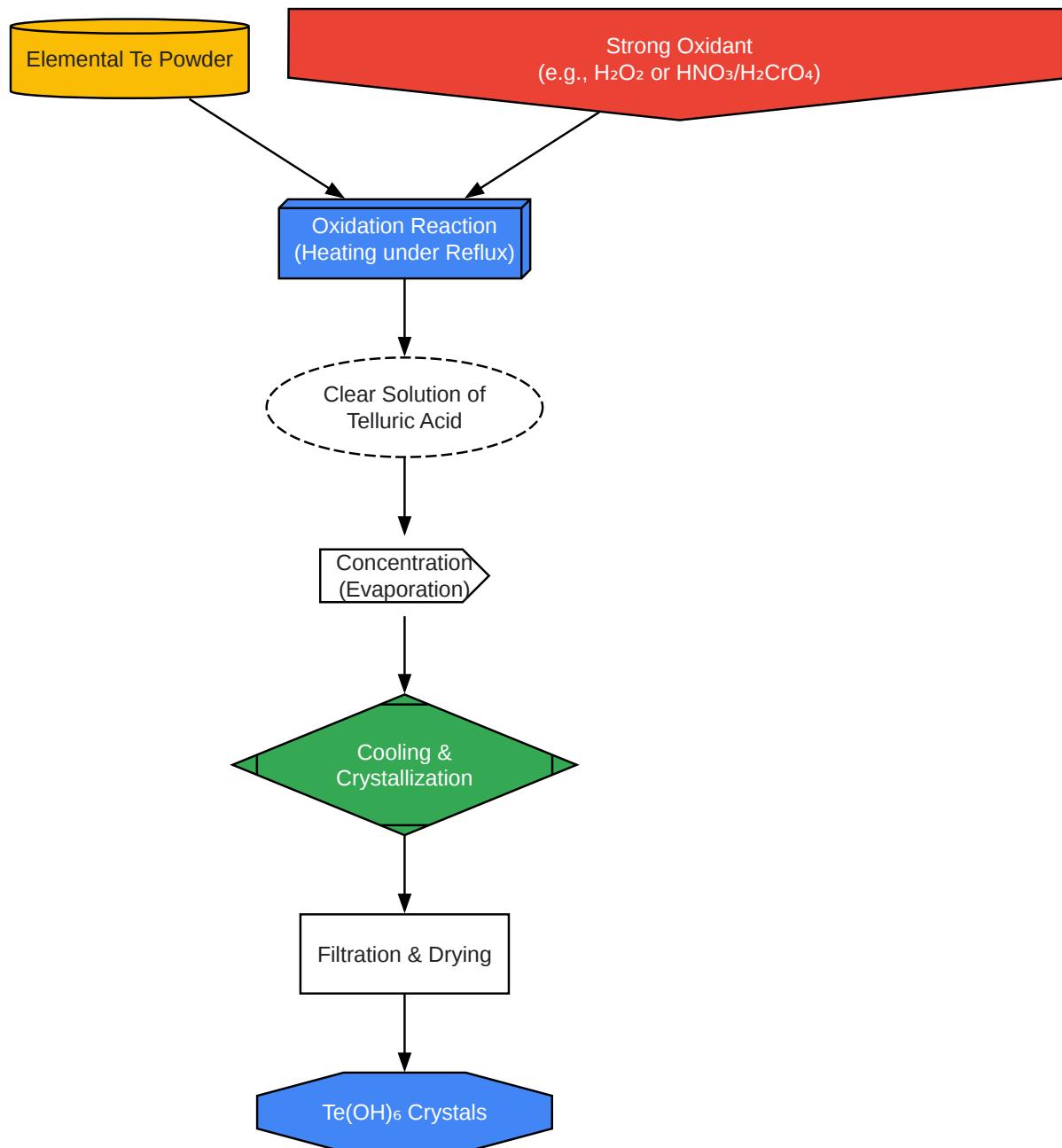
The physical and chemical properties of telluric acid and its corresponding anions are crucial for their application in research and development.

Property	Value	Compound	Citations
Physical Properties			
Molar Mass	229.64 g/mol	Telluric Acid (Te(OH)_6)	[9]
Density	3.07 g/cm ³	Telluric Acid (Te(OH)_6)	[2][9]
Melting Point	136 °C	Telluric Acid (Te(OH)_6)	[2][7][9]
Solubility in Water	50.1 g / 100 mL (at 30 °C)	Telluric Acid (Te(OH)_6)	[2][9]
Acid Dissociation Constants			
pK _{a1}	7.68	Telluric Acid (Te(OH)_6)	[7][9]
pK _{a2}	11.0	Telluric Acid (Te(OH)_6)	[7][9]
Standard Redox Potentials (E ⁰)			
$\text{Te(OH)}_6 + 2\text{H}^+ + 2\text{e}^- \rightleftharpoons \text{TeO}_2 + 4\text{H}_2\text{O}$	+1.02 V	Telluric Acid	[7]
$\text{TeO}_4^{2-} \rightarrow \text{TeO}_3^{2-} + \frac{1}{2}\text{O}_2$	-1.042 V	Metatellurate	[1]
NMR Spectroscopy			
¹²⁵ Te Chemical Shift (vs. 1.0 M Te(OH)_6)	~610 ppm	Metatellurate ion (TeO_4^{2-})	[1]

Experimental Protocols for Tellurate Synthesis

The preparation of **tellurates** relies on robust oxidation methodologies. Below are detailed protocols based on historical and modern methods for the synthesis of telluric acid and sodium **tellurate**.

Protocol 1: Synthesis of Telluric Acid via Oxidation of Tellurium


This method is based on the principles developed by early researchers, using a strong oxidizing agent to convert elemental tellurium to telluric acid.[2][7][9]

Materials:

- Tellurium powder (purity > 99.9%)
- Concentrated Nitric Acid (HNO_3)
- Chromic Acid (H_2CrO_4) or 30% Hydrogen Peroxide (H_2O_2)
- Distilled water
- Heating mantle, reflux condenser, beaker, filtration apparatus

Methodology:

- Oxidation: In a fume hood, place powdered elemental tellurium into a flask equipped with a reflux condenser.
- Slowly add a mixture of strong oxidizing agents, such as nitric acid and chromic acid, or a sufficient volume of 30% hydrogen peroxide.[9][10] The reaction is exothermic and will produce nitrogen oxides if nitric acid is used.
 - Reaction (conceptual): $\text{Te} + 6\text{HNO}_3 \rightarrow \text{H}_2\text{TeO}_4 + 6\text{NO}_2 + 2\text{H}_2\text{O}$ (Note: this is a simplified representation; the actual product is $\text{Te}(\text{OH})_6$).
- Heating: Gently heat the mixture under reflux until all the tellurium powder has dissolved and the evolution of brown gas (NO_2) ceases.
- Concentration: Transfer the resulting clear solution to a beaker and heat gently on a water bath to evaporate excess acid and water.
- Crystallization: Allow the concentrated solution to cool slowly. White, monoclinic crystals of orthotelluric acid ($\text{Te}(\text{OH})_6$) will precipitate.[9]
- Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold distilled water, and allow to air dry.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis of Telluric Acid.

Protocol 2: Synthesis of Sodium Tellurate from Sodium Tellurite

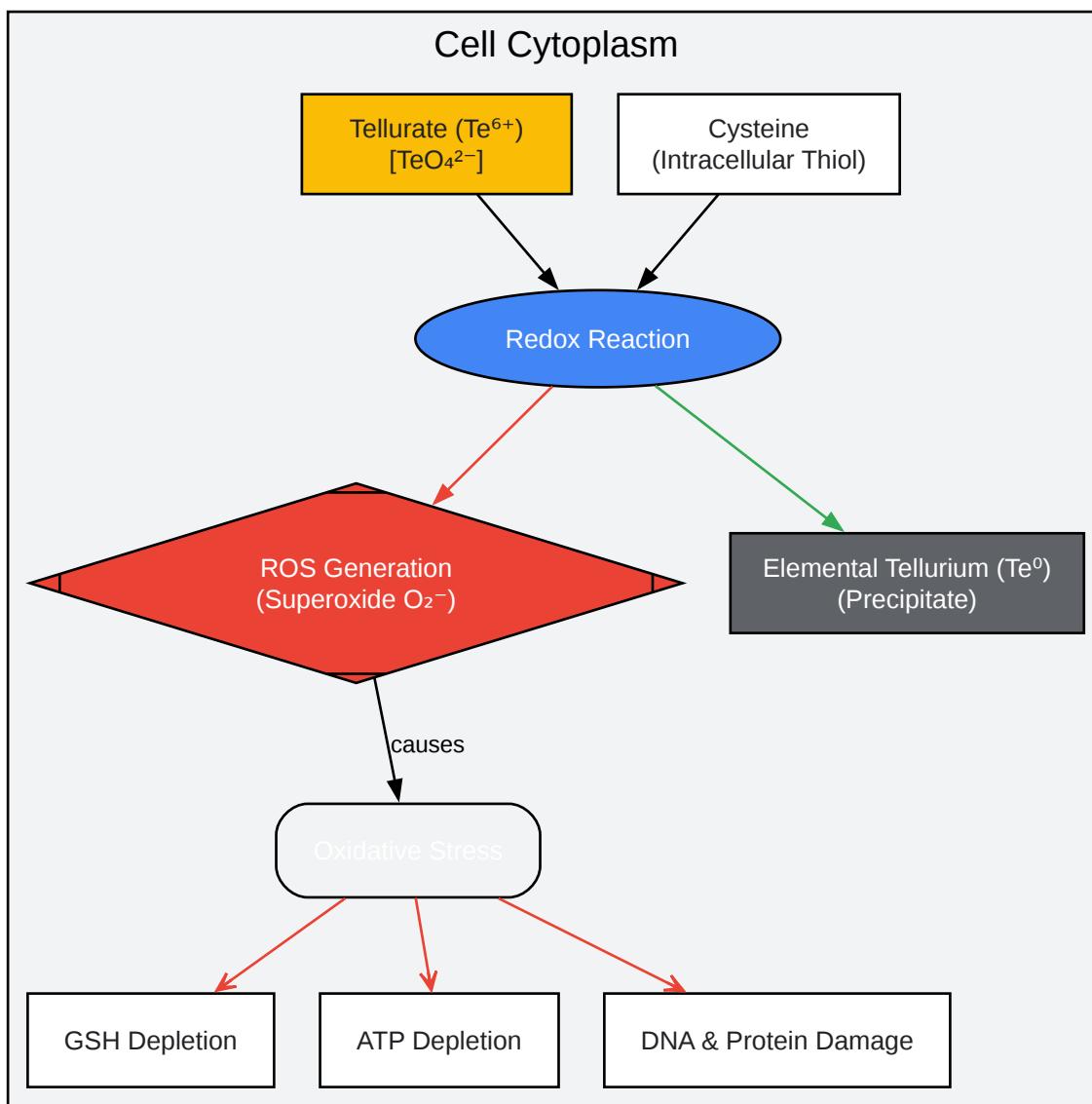
This protocol describes the conversion of **tellurate(IV)** to **tellurate(VI)** in an aqueous solution, a common step in the purification of tellurium compounds.[8]

Materials:

- Sodium Tellurite (Na_2TeO_3) solution
- 30% Hydrogen Peroxide (H_2O_2)
- Absolute ethanol
- Ice-water bath, beaker, magnetic stirrer, filtration apparatus

Methodology:

- Preparation: Prepare an aqueous solution of sodium tellurite (Na_2TeO_3).
- Cooling: Place the sodium tellurite solution in a beaker within an ice-water bath and begin stirring.
- Oxidation: Slowly add 30% hydrogen peroxide to the cold, stirring solution. The tellurite (Te^{4+}) will be oxidized to **tellurate** (Te^{6+}).
 - Reaction: $\text{Na}_2\text{TeO}_3 + \text{H}_2\text{O}_2 \rightarrow \text{Na}_2\text{TeO}_4 + \text{H}_2\text{O}$ (Note: The product in solution is likely a salt of $\text{Te}(\text{OH})_6$).
- Precipitation: Continue stirring in the ice-water bath for 3-5 hours. A white precipitate of sodium **tellurate** will form.[8]
- Isolation: Collect the precipitate by vacuum filtration.
- Washing and Drying: Wash the collected solid with absolute ethanol to remove water and any unreacted starting materials, then dry to obtain the final sodium **tellurate** product.[8]


Biological Activity and Signaling Pathways

Tellurate and its related oxyanion, tellurite, are known to be toxic to most organisms, including bacteria and human cells.[4][5] This toxicity is a subject of ongoing research, particularly for

understanding bacterial resistance mechanisms and for potential therapeutic applications.

The primary mechanism of **tellurate** toxicity is the induction of severe oxidative stress.[5][11][12] Inside the cell, **tellurate** (Te^{6+}) is reduced, leading to the generation of reactive oxygen species (ROS), such as superoxide anions (O_2^-).[11][12] This process is mediated by intracellular thiols, with cysteine playing a key role. X-ray absorption spectroscopy has demonstrated that cysteine directly reduces **tellurate** to its less toxic, elemental form (Te^0).[11][12] However, this redox reaction simultaneously produces ROS, which damages cellular components.

The resulting oxidative stress leads to a cascade of downstream effects, including the depletion of the cell's primary antioxidant, glutathione (GSH), a decrease in ATP levels, and damage to DNA and proteins.[6][13] In some cell types, tellurite exposure also triggers phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2 α), a key event in the integrated stress response that suggests the involvement of endoplasmic reticulum (ER) stress.[4][6]

[Click to download full resolution via product page](#)

Caption: Signaling pathway of **Tellurate**-induced oxidative stress.

Conclusion

From its origins as a "problem metal" in the 18th century to its modern applications in catalysis and semiconductor technology, tellurium and its compounds have a fascinating history. The study of **tellurates**, beginning with the synthesis of telluric acid in the early 20th century, has revealed a chemistry distinct from that of sulfur and selenium. The potent biological activity of **tellurate** oxyanions, driven by the generation of oxidative stress, makes them a compelling subject for researchers in toxicology and drug development. The historical protocols and

fundamental data summarized in this guide provide a technical foundation for professionals seeking to understand and innovate with these unique chemical entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Tellurate - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Sodium tellurite - Wikipedia [en.wikipedia.org]
- 4. Tellurite Promotes Stress Granules and Nuclear SG-Like Assembly in Response to Oxidative Stress and DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Tellurite-induced oxidative stress leads to cell death of murine hepatocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Telluric acid - Wikipedia [en.wikipedia.org]
- 8. CN102874772A - Method for preparing high-purity tellurium by using tellurium dioxide - Google Patents [patents.google.com]
- 9. TELLURIC ACID | 7803-68-1 [chemicalbook.com]
- 10. CN103979503A - Method for preparing telluric acid - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. The role of cysteine in tellurate reduction and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Characterization of Tellurite Toxicity to Escherichia coli Under Aerobic and Anaerobic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [History and discovery of tellurate compounds.]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1236183#history-and-discovery-of-tellurate-compounds>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com